molecular formula C19H23ClN4O3 B2589732 N-(3-chloro-2-methylphenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide CAS No. 1226459-03-5

N-(3-chloro-2-methylphenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide

Cat. No. B2589732
CAS RN: 1226459-03-5
M. Wt: 390.87
InChI Key: XFZBFGPEPQQSBU-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H23ClN4O3 and its molecular weight is 390.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized and characterized as part of a study exploring methoxy and fluorine analogs substituted on the terminal carbon of the pentyl chain of similar compounds. These analogs, including N-(piperidinyl)-1-(2,4-dichlorophenyl)-4-methyl-5-(4-pentylphenyl)-1H-pyrazole-3-carboxamide (O-1302), were developed for potential use in medical imaging, particularly for targeting the cerebral cannabinoid CB1 receptor (Tobiishi et al., 2007).

Molecular Interaction Studies

  • Studies on the molecular interactions of similar antagonists, like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716), with the CB1 cannabinoid receptor, have provided insights into the conformational analysis and pharmacophore models for cannabinoid receptor ligands. This understanding is crucial for the development of new compounds with specific receptor interactions (Shim et al., 2002).

Synthesis for Imaging Studies

  • The synthesis of N‐(piperidin‐1‐yl)‐5‐(4‐methoxyphenyl)‐1‐(2‐chlorophenyl)‐4‐[18F]fluoro‐1H‐pyrazole‐3‐carboxamide, a related compound, demonstrates the feasibility of using such compounds in positron emission tomography (PET) imaging studies for studying CB1 cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).

Cytotoxicity and Biological Studies

  • Research on 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, structurally related to N-(3-chloro-2-methylphenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide, has been conducted to evaluate their cytotoxic activity against certain cancer cell lines (Hassan et al., 2014).

Development of Antagonists for Therapeutic Purposes

  • The development of pyrazole derivatives as cannabinoid receptor antagonists, including the study of structure-activity relationships, offers insights into creating compounds that could potentially antagonize harmful side effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O3/c1-12-15(20)5-4-6-16(12)21-17(25)13-7-9-24(10-8-13)19(26)14-11-23(2)22-18(14)27-3/h4-6,11,13H,7-10H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZBFGPEPQQSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2CCN(CC2)C(=O)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide

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